3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid
Description
3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid is a brominated heterocyclic compound featuring a thiophene core substituted with a 4-bromophenyl group and a propenoic acid side chain. Its structure combines aromaticity (thiophene and bromophenyl rings) with a carboxylic acid functionality, making it a versatile intermediate in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while the propenoic acid group enables hydrogen bonding and salt formation, influencing both synthetic applications and biological interactions .
Properties
IUPAC Name |
(E)-3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJNPBDQEVRWEI-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(S2)/C=C/C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the following steps:
Coupling Reaction: The brominated thiophene is then coupled with a suitable precursor to form the desired compound.
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a brominated thiophene reacts with a boronic acid derivative under the influence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction of the double bond in the prop-2-enoic acid moiety.
Substitution: Electrophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the double bond can produce saturated carboxylic acids .
Scientific Research Applications
3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The bromophenyl group and thiophene ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Anti-inflammatory Activity
Compounds sharing the 4-bromophenyl motif but differing in heterocyclic cores have been evaluated for anti-inflammatory properties:
- 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) and 1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb) exhibit 59.5% and 61.9% inhibition of carrageenan-induced edema, respectively, at 100 mg/kg (oral). These oxadiazole derivatives demonstrate comparable efficacy to indomethacin (64.3% at 20 mg/kg) but with lower toxicity (severity index = 0.75–0.83 vs. 2.67 for indomethacin) .
Key Differences :
- Core Heterocycle : The target compound’s thiophene ring may confer distinct electronic properties compared to oxadiazole, affecting metabolic stability and target binding.
- Acidic Group: The propenoic acid in the target compound could enhance solubility and bioavailability over the ketone group in IIIa/IIIb.
Heterocyclic Derivatives Synthesized from Propenoic Acid Precursors
3-(4-Bromobenzoyl)prop-2-enoic acid (a close analogue) reacts with thiourea, malononitrile, and phthalimidomethyl-thiadiazoles to yield pyridazinones, imidazothiadiazoles, and other heterocycles . For example:
Key Differences :
- Substituent Flexibility: The thiophene-propenoic acid scaffold allows modular derivatization at the α,β-unsaturated carbonyl, unlike rigid oxadiazole-based structures.
- Synthetic Pathways : Thiophene-containing compounds often require palladium-catalyzed cross-coupling for ring formation, whereas oxadiazoles are synthesized via cyclodehydration of diacylhydrazines .
Cinnamic Acid Analogues
4-Bromocinnamic acid (3-(4-bromophenyl)prop-2-enoic acid) lacks the thiophene ring but shares the propenoic acid group. It is widely used in polymer chemistry and as a photosensitizer .
Key Differences :
- Aromatic Interactions : The benzene ring in cinnamic acid engages in π-π stacking, while the thiophene’s sulfur atom participates in weaker S···π or lone-pair interactions, altering crystal packing and solubility .
- Electronic Effects : Thiophene’s electron-rich nature increases nucleophilic reactivity compared to benzene, influencing regioselectivity in electrophilic substitutions.
Thiophene-Based Analogues with Modified Substituents
- (2E)-3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid: Replacing bromine with chlorine reduces molecular weight (264.73 vs. ~300 for the bromo analogue) and alters lipophilicity (Cl vs. Br logP difference ~0.5) .
Biological Activity
3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid, a thiophene derivative, has garnered attention in scientific research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : (2E)-3-[5-(4-bromophenyl)-2-thienyl]-2-propenoic acid
- Molecular Formula : CHBrOS
- Molecular Weight : 309.18 g/mol
- CAS Number : 950070-07-2
Antimicrobial Properties
Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation, particularly by affecting the expression of oncogenes and tumor suppressor genes .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Modulation of Gene Expression : It influences the transcriptional activity of genes associated with cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in target cells, leading to cell death .
Case Studies
- Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of multiple thiophene derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. Results showed a notable reduction in bacterial viability at concentrations as low as 25 µg/mL .
- Cancer Cell Line Studies : In a series of experiments involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM depending on the specific cell line tested .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other thiophene derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiophene-2-carboxylic acid | Simpler structure without bromophenyl group | Moderate antimicrobial activity |
| 5-Bromothiophene-2-carboxylic acid | Lacks prop-2-enoic moiety | Lower anticancer efficacy |
| 3-(2-Thienyl)acrylic acid | Contains thiophene but no bromophenyl | Limited biological applications |
Q & A
Basic: What are the optimal synthetic routes for 3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid, and how can reaction yields be improved?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or Heck reactions. For example, describes a bromophenyl-thiophene intermediate prepared under nitrogen protection using anhydrous THF and activated zinc powder. To improve yields:
- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of boronic acid derivatives).
- Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligand additives to stabilize reactive intermediates.
- Monitor reaction progress via TLC or HPLC to terminate at peak conversion .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry and conjugation via vinyl proton splitting (δ 6.5–7.5 ppm for thiophene and α,β-unsaturated protons) .
- HRMS-ESI : Validate molecular weight (e.g., calculated m/z 385.1580 vs. observed) .
- X-ray crystallography : Resolve stereochemistry and confirm the (E)-configuration of the α,β-unsaturated system .
Basic: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Anti-inflammatory assays : Measure COX-2 inhibition using ELISA (IC₅₀ values) or LPS-induced TNF-α suppression in macrophages .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selectivity indices .
Advanced: How do computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate binding affinities to target proteins (e.g., COX-2) using AutoDock Vina, focusing on hydrogen-bonding interactions with the carboxylic acid group .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Dose-response normalization : Re-express IC₅₀ values relative to positive controls (e.g., celecoxib for COX-2 inhibition) to account for assay variability .
- Meta-analysis : Pool data from multiple studies using standardized protocols (e.g., consistent cell lines or enzyme sources) to identify outliers .
Advanced: How can adsorption behavior on indoor surfaces impact environmental fate studies?
Methodological Answer:
- Microspectroscopic imaging : Use AFM or ToF-SIMS to quantify adsorption on silica or polymer surfaces under controlled humidity .
- Kinetic modeling : Apply Langmuir isotherms to predict partitioning coefficients (Kd) between air and surface phases .
Advanced: How can design of experiments (DoE) optimize reaction conditions for scale-up?
Methodological Answer:
- Central composite design : Vary temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DMF) to maximize yield .
- Response surface analysis : Identify interactions between variables (e.g., excess zinc powder improves coupling efficiency but may complicate purification) .
Advanced: What challenges arise in isolating stereoisomers of α,β-unsaturated derivatives?
Methodological Answer:
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane:IPA gradients to resolve (E)/(Z) isomers .
- Crystallization-induced asymmetric transformation : Add chiral auxiliaries (e.g., L-proline) to bias crystallization toward the desired isomer .
Advanced: How can structural data from NMR and X-ray crystallography be cross-validated?
Methodological Answer:
- Overlay analysis : Compare NMR-derived dihedral angles (via NOESY) with X-ray torsion angles (e.g., thiophene ring planarity) .
- Density functional theory (DFT) : Calculate NMR chemical shifts from X-ray coordinates and compare with experimental values (RMSD < 0.2 ppm) .
Advanced: What in silico tools predict metabolic pathways and degradation products?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
